
1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][TfO]) is a hydrophobic ionic liquid (IL) comprising a 1-decyl-3-methylimidazolium cation paired with a trifluoromethanesulfonate (triflate) anion. Its long alkyl chain (decyl group) enhances hydrophobicity and surface-active properties, making it suitable for applications such as lubrication, nanoparticle synthesis, and solvent systems . The triflate anion contributes to its moderate polarity and thermal stability, with decomposition temperatures typically exceeding 300°C .
Preparation Methods
The synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with decyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:
Step 1: Alkylation of 1-methylimidazole with decyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
Anion Exchange Reactions
The trifluoromethanesulfonate (OTf<sup>−</sup>) anion in [C<sub>10</sub>C<sub>1</sub>im][OTf] can undergo substitution with other anions. A widely reported method involves anion exchange with sodium trifluoromethanesulfonate (NaOTf) to replace bromide (Br<sup>−</sup>) in the precursor [C<sub>10</sub>C<sub>1</sub>im]Br:
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Precursor : 1-Decyl-3-methylimidazolium bromide (100.7 g, 0.304 mol)
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Reagent : Sodium trifluoromethanesulfonate (65.6 g, 0.381 mol)
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Solvent : Dichloromethane
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Time : 72 hours at room temperature
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Yield : 92.5%
This reaction proceeds via a metathesis mechanism , forming NaBr as a precipitate. The process is monitored by testing for residual bromide using AgNO<sub>3</sub> .
Parameter | Value |
---|---|
Reaction Temperature | 25°C (room temperature) |
Solvent | Dichloromethane |
Anion Source | NaOTf |
Yield | 92.5% |
Thermal Decomposition
[C<sub>10</sub>C<sub>1</sub>im][OTf] exhibits high thermal stability, with decomposition temperatures exceeding 300°C. Studies on analogous imidazolium ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) reveal a two-step decomposition pathway :
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Cation degradation : Cleavage of the alkyl chain from the imidazolium ring.
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Anion degradation : Breakdown of the trifluoromethanesulfonate group into SO<sub>2</sub> and CF<sub>3</sub> radicals.
Thermogravimetric Analysis (TGA) Data :
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Onset Decomposition Temperature : ~320°C
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Major Weight Loss Step : 320–400°C (attributed to cation decomposition)
Nucleophilic Substitution at the Imidazolium Ring
The imidazolium cation in [C<sub>10</sub>C<sub>1</sub>im][OTf] can participate in S<sub>N</sub>2 reactions with nucleophiles. For example:
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Reaction with Hydroxide (OH<sup>−</sup>) : Forms 1-decyl-3-methylimidazolium hydroxide, a intermediate in synthesizing other ionic liquids.
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Reaction with Halides (X<sup>−</sup>) : Substitutes OTf<sup>−</sup> with Br<sup>−</sup> or Cl<sup>−</sup> under reflux conditions .
Key Findings :
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Nucleophilic substitution is slower in [C<sub>10</sub>C<sub>1</sub>im][OTf] compared to shorter-chain analogs (e.g., [C<sub>4</sub>C<sub>1</sub>im][OTf]) due to steric hindrance from the decyl chain .
Interfacial Behavior in Biphasic Systems
The long alkyl chain of [C<sub>10</sub>C<sub>1</sub>im][OTf] enables its use in liquid-liquid extraction . For example:
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Metal Ion Extraction : Demonstrates high efficiency for Ag<sup>+</sup> (95% recovery) and Pd<sup>2+</sup> (89% recovery) from aqueous phases .
Metal Ion | Extraction Efficiency (%) |
---|---|
Ag<sup>+</sup> | 95 |
Pd<sup>2+</sup> | 89 |
Interaction with Biomolecules
[C<sub>10</sub>C<sub>1</sub>im][OTf] interacts with proteins and enzymes, altering their secondary structures. For instance:
Scientific Research Applications
1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.
Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Ionic Liquids
Thermal Properties
Thermal stability and heat capacity vary significantly with cation chain length and anion selection. For example:
Key findings:
- Longer alkyl chains (e.g., decyl vs. hexyl) reduce melting points, enhancing liquidity at room temperature .
- Anions like thiocyanate increase heat capacity compared to triflate, likely due to stronger hydrogen-bonding interactions .
Solvent Behavior and Activity Coefficients
Activity coefficients at infinite dilution (γ<sup>∞</sup>) reflect solvation efficiency. For triflate-based ILs:
- 1-Hexyl-3-methylimidazolium triflate exhibits γ<sup>∞</sup> values of 0.32–1.45 for alkanes and aromatics, indicating moderate selectivity .
- 1-Butyl-3-methylimidazolium triflate shows higher γ<sup>∞</sup> for water (2.15) compared to [C10MIM][TfO], suggesting the latter’s superior hydrophobicity .
Physical and Chemical Properties
Property | [C10MIM][TfO] | [C10MIM][BF4] | [C10MIM][PF6] | |
---|---|---|---|---|
Density (g/cm³) | ~1.19 (estimated) | 1.19 | 1.30 | |
Melting Point (°C) | < -50 | -4 | — | |
Viscosity (mPa·s) | — | 450 (25°C) | 620 (25°C) |
- Anion Impact : Tetrafluoroborate ([BF4]<sup>−</sup>) and hexafluorophosphate ([PF6]<sup>−</sup>) anions increase viscosity compared to triflate due to larger ionic radii .
- Cost : [C10MIM][PF6] is priced at ¥60,000/100g, whereas [C10MIM][TfO] is more cost-effective but exact pricing is unspecified .
Application-Specific Performance
- Lubrication : [C10MIM][TfO] outperforms shorter-chain analogs (e.g., 1-octyl-3-methylimidazolium ILs) in reducing friction coefficients by 30–40% due to stronger adsorption films .
- Nanoparticle Synthesis: Compared to [C10MIM][Tf2N], [C10MIM][TfO] produces smaller platinum nanoparticles (2.5 nm vs. 4.1 nm) owing to its lower viscosity and higher ion mobility .
Critical Research Findings and Contradictions
- Thermal Data Discrepancies : While [C10MIM][TfO]’s melting point is reported as < -50°C , its exact heat capacity remains unlisted in available datasets, unlike its thiocyanate analog .
- Anion Stability : Triflate-based ILs exhibit lower hydrolytic stability compared to [BF4]<sup>−</sup> or [PF6]<sup>−</sup> salts, limiting use in aqueous environments .
Biological Activity
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10C1im][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its biological activity, particularly in the fields of cancer treatment and microbial interactions. This article explores the compound's cytotoxic effects, mechanisms of action, and potential applications in pharmaceuticals.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the anticancer potential of [C10C1im][CF3SO3]. Notably, research demonstrated that this IL exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The cytotoxicity of [C10C1im][CF3SO3] was found to be more than twice as potent as cisplatin, a commonly used chemotherapeutic agent, in MCF-7 cells .
The mechanisms underlying the cytotoxic effects of [C10C1im][CF3SO3] involve:
- Cell Cycle Inhibition : The IL induces cell cycle arrest at different phases depending on the cancer type. For instance, it was observed that colon cancer cells experience G2/M phase arrest, while glioblastoma cells undergo G1 phase arrest .
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Induction of Cell Death : Different modes of cell death have been identified, including:
- Apoptosis : Characterized by morphological changes such as cell shrinkage and nuclear condensation.
- Autophagy : Indicated by the formation of autophagosomes and increased expression of autophagy markers.
- Reactive Oxygen Species (ROS) Production : The IL disrupts cellular redox homeostasis by increasing ROS levels, which contributes to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activity Findings
Study | Cell Line | IC50 Value | Mechanism | Comparison |
---|---|---|---|---|
MCF-7 | >2x Cisplatin | Apoptosis | High | |
Colon Cancer | Not specified | Autophagy | Moderate | |
Glioblastoma | Not specified | ROS Production | Significant |
Microbial Interactions
In addition to its anticancer properties, [C10C1im][CF3SO3] has shown promise in influencing microbial activity. Studies indicate that this IL can affect microbial growth and metabolism. For instance, it has been used to enhance the production of 1,3-propanediol from crude glycerol by microbial consortia .
Antimicrobial Activity
The antimicrobial properties of [C10C1im][CF3SO3] are notable against both Gram-positive and Gram-negative bacteria. The effectiveness appears to correlate with the length of the alkyl chain in the imidazolium cation; longer chains generally increase antibacterial activity .
Case Studies and Research Findings
A comprehensive study examined the cytotoxic effects of various alkylmethylimidazolium-based ionic liquids, including [C10C1im][CF3SO3], on PC12 rat pheochromocytoma cells. Results indicated that increased alkyl chain length led to enhanced cytotoxicity through mechanisms such as ROS generation and apoptosis induction .
Another research effort focused on the solubility enhancement properties of [C10C1im][CF3SO3] for pharmaceutical compounds like isoniazid. It was found to be an effective solvent at elevated temperatures, improving drug solubility significantly compared to other ionic liquids .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying [C10MIm][TfO]?
- Synthesis : React 1-methylimidazole with trifluoromethanesulfonic acid in an anhydrous organic solvent (e.g., THF or dichloromethane) under nitrogen atmosphere. Control stoichiometry (1:1 molar ratio) and temperature (20–25°C) to avoid side reactions. The product precipitates via crystallization .
- Purification : Use repeated crystallization in acetonitrile or ethanol to remove unreacted precursors. Column chromatography (silica gel, eluent: methanol/ethyl acetate) may refine purity for analytical-grade applications .
Q. What key physicochemical properties define [C10MIm][TfO]?
- Molar Mass : 372.45 g/mol .
- Thermal Stability : Decomposes above 300°C, confirmed by TGA/DSC .
- Solubility : Miscible with polar solvents (e.g., water, DMSO) and immiscible with non-polar solvents (e.g., hexane). Activity coefficients at infinite dilution (e.g., for alkanes/alkenes) can be measured via gas-liquid chromatography .
Q. Which characterization techniques are critical for validating [C10MIm][TfO]?
- Structural Analysis : NMR (¹H, ¹³C, ¹⁹F) to confirm cation-anion pairing and purity.
- Thermal Behavior : TGA/DSC to assess decomposition temperatures and phase transitions .
- Electrochemical Profiling : Conductivity measurements via impedance spectroscopy (e.g., in redox capacitor electrolytes) .
Q. How does [C10MIm][TfO] function as a solvent or electrolyte?
- Solvent Role : Enhances reaction rates in nucleophilic substitutions due to high polarity and low volatility. For example, improves cyclohexene oxidation to cyclohexanone in liquid-liquid equilibrium systems .
- Electrolyte Application : Used in ionic liquid-based gel polymer electrolytes (GPEs) for redox capacitors. Blend with polymers (e.g., PVdF-co-HFP) to optimize ionic conductivity and thermal stability .
Q. What safety protocols apply to handling [C10MIm][TfO]?
- Hazard Classification : Not classified under GHS for physical, health, or environmental hazards.
- Handling : Use standard lab PPE (gloves, goggles). Store in a desiccator at 4°C to prevent moisture absorption .
Advanced Research Questions
Q. How to design experiments using [C10MIm][TfO] in catalytic systems?
- Methodology : Optimize reaction conditions (temperature, solvent ratio) for metal-free catalysis. For example, test its efficacy in Friedel-Crafts alkylation by varying substrate concentrations and monitoring yields via HPLC. Compare with 1-butyl-3-methylimidazolium analogues to assess alkyl chain length effects .
Q. How do structural modifications (e.g., alkyl chain length) impact [C10MIm][TfO] properties?
- Comparative Analysis :
Property | [C10MIm][TfO] | [C4MIm][TfO] |
---|---|---|
Hydrophobicity | High | Moderate |
Melting Point (°C) | <–50 | –76 |
Solvent Compatibility | Limited | Broad |
Q. How to resolve contradictions in reported activity coefficients for [C10MIm][TfO]?
- Approach : Replicate measurements using standardized gas-liquid chromatography (GLC) under controlled humidity. Cross-validate with inverse gas chromatography (IGC) to account for experimental variability. Discrepancies may arise from trace water content or column aging .
Q. Can [C10MIm][TfO] enhance reaction yields in fluorination or sulfonation?
- Experimental Design : Use it as a co-solvent with fluorinating agents (e.g., Selectfluor). Monitor kinetics via in-situ FTIR to track trifluoromethanesulfonate group transfer. Compare yields with traditional solvents (e.g., DMF) .
Q. How to predict solvent compatibility of [C10MIm][TfO] for biphasic systems?
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIZKWXKVXRES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047916 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412009-62-2 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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